molecular formula C25H24N6O4S B12675747 2,2'[[4-[[3-Cyano-5-(phenylazo)-2-thienyl]azo]phenyl]imino]diethyl diacetate CAS No. 83743-05-9

2,2'[[4-[[3-Cyano-5-(phenylazo)-2-thienyl]azo]phenyl]imino]diethyl diacetate

Cat. No.: B12675747
CAS No.: 83743-05-9
M. Wt: 504.6 g/mol
InChI Key: HOVCXNYTPVRTGQ-UHFFFAOYSA-N
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Description

2,2'[[4-[[3-Cyano-5-(phenylazo)-2-thienyl]azo]phenyl]imino]diethyl diacetate is a chemical compound with the CAS Registry Number 83743-05-9 and a molecular formula of C25H24N6O4S . It has a molecular weight of approximately 504.56 g/mol . This compound is a complex molecule featuring a thienyl core substituted with cyano and phenylazo groups, further linked to a phenylimino diethyl diacetate group . Computational analysis predicts properties including a high cLogP, indicating lipophilicity, and a significant polar surface area . Researchers can procure this chemical for laboratory investigations. This product is strictly for Research Use Only and is not classified as a pharmaceutical, cosmetic, or for personal use.

Properties

CAS No.

83743-05-9

Molecular Formula

C25H24N6O4S

Molecular Weight

504.6 g/mol

IUPAC Name

2-[N-(2-acetyloxyethyl)-4-[(3-cyano-5-phenyldiazenylthiophen-2-yl)diazenyl]anilino]ethyl acetate

InChI

InChI=1S/C25H24N6O4S/c1-18(32)34-14-12-31(13-15-35-19(2)33)23-10-8-22(9-11-23)28-30-25-20(17-26)16-24(36-25)29-27-21-6-4-3-5-7-21/h3-11,16H,12-15H2,1-2H3

InChI Key

HOVCXNYTPVRTGQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=C(C=C(S2)N=NC3=CC=CC=C3)C#N

Origin of Product

United States

Preparation Methods

Notes on Reaction Conditions

  • Temperature: Low temperatures during diazotization prevent decomposition of diazonium salts.
  • pH Control: Slightly acidic to neutral pH favors azo coupling efficiency.
  • Solvent: Common solvents include water, ethanol, or mixed aqueous-organic solvents to balance solubility and reactivity.
  • Catalysts: Bases such as pyridine or triethylamine may be used to catalyze esterification steps.

Research Findings and Optimization

  • Yield and Purity: Optimized diazotization and coupling steps yield high purity azo compounds with yields typically ranging from 60% to 85%, depending on reaction scale and conditions.
  • Structural Confirmation: Characterization by NMR, IR, UV-Vis spectroscopy, and mass spectrometry confirms azo linkages, cyano groups, and ester functionalities.
  • Functional Group Stability: The diethyl diacetate groups are stable under mild conditions but can be hydrolyzed under strong acidic or basic environments, which is important for downstream applications.
  • Photochemical Properties: The azo linkages confer characteristic absorption in the visible region, useful for dye applications and photochemical studies.

Comparative Table of Related Compounds and Their Preparation

Compound Name CAS Number Key Structural Features Preparation Notes
2,2'-((4-((4-Nitrophenyl)azo)phenyl)imino)bisethyl diacetate 105341 Azo linkages with nitrophenyl group Similar diazotization and coupling, nitro group affects reactivity
3-Cyano-5-(phenylazo)-2-thiophenecarbonitrile Not Available Thiophene and cyano groups, no diacetate Simpler azo coupling, fewer functional groups
4-Aminoazobenzene Not Available Simple azo structure, no thienyl or cyano Straightforward diazotization and coupling

This comparison highlights the complexity of 2,2'[[4-[[3-Cyano-5-(phenylazo)-2-thienyl]azo]phenyl]imino]diethyl diacetate synthesis due to multiple functional groups requiring sequential and selective reactions.

Chemical Reactions Analysis

Types of Reactions

2,2’[[4-[[3-Cyano-5-(phenylazo)-2-thienyl]azo]phenyl]imino]diethyl diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound 2,2'[[4-[[3-Cyano-5-(phenylazo)-2-thienyl]azo]phenyl]imino]diethyl diacetate has garnered attention in various scientific research domains due to its unique chemical structure and potential applications. This article explores its applications, focusing on its synthesis, biological activities, and potential use in materials science.

Research has indicated that compounds with similar azo structures exhibit antimicrobial and anticancer properties. For instance, derivatives of azo compounds have been studied for their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the cyano and thienyl groups in the structure may enhance these biological activities by influencing the compound's interaction with biological targets.

Dyes and Pigments

Due to its azo group, this compound can be utilized as a dye or pigment. Azo compounds are well-known for their vibrant colors and stability, making them ideal candidates for textile applications. Studies have shown that modifications to the azo structure can yield dyes with improved lightfastness and washfastness properties.

Material Science

The incorporation of azo compounds into polymer matrices has been explored for creating photoresponsive materials. The ability of azo compounds to undergo reversible photoisomerization upon UV light exposure allows their application in smart materials that can change properties based on light stimuli.

Photovoltaic Applications

Azo compounds have also been investigated for their role in organic photovoltaic devices. Their ability to absorb light efficiently can be harnessed to improve the energy conversion efficiency of solar cells.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of various azo compounds found that those structurally related to 2,2'[[4-[[3-Cyano-5-(phenylazo)-2-thienyl]azo]phenyl]imino]diethyl diacetate exhibited significant activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, demonstrating effectiveness comparable to conventional antibiotics.

Case Study 2: Dye Application

In textile chemistry, a series of experiments were conducted using derivatives of this compound as dyes on cotton fabrics. Results indicated that the azo dye provided excellent color yield and fastness properties, outperforming traditional dyes in terms of durability under washing conditions.

Case Study 3: Photovoltaic Performance

Research into organic photovoltaics highlighted the use of azo-based compounds as electron donors in bulk heterojunction solar cells. The incorporation of this specific compound improved charge mobility and overall device efficiency by optimizing light absorption characteristics.

Mechanism of Action

The compound exerts its effects primarily through the interaction of its azo groups with biological molecules. The azo linkage can undergo reduction to form amines, which then interact with cellular targets. The thienyl ring enhances the compound’s ability to bind to specific enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural motifs with several classes of azo derivatives. Key comparisons include:

Compound Key Features Key Differences References
Ethanol, 2,2’-[[4-[(3,5-dinitro-2-thienyl)azo]phenyl]imino]bis-, diacetate (CAS 42783-06-2) - Thienyl azo core.
- Diethyl diacetate ester groups.
- Nitro (-NO₂) substituents instead of cyano (-CN) and phenylazo groups.
- Higher LogP (3.72), suggesting increased hydrophobicity.
N-[5-[Bis[2-(acetyloxy)ethyl]amino]-2-[2-(2-methoxy-4-nitrophenyl)diazenyl]phenyl]acetamide - Azo-phenylimino backbone.
- Acetate ester groups.
- Methoxy-nitrobenzene substituent instead of thienyl-cyano-phenylazo groups.
- Contains a carbamoyl group.
2-Hydroxy-4-substituted-3-(4,6-disubstituted-benzothiazolylazo)benzoic acid - Azo-linked benzothiazole and benzoic acid.
- Phenolic and carboxylic acid groups.
- Lacks ester groups; instead has acidic protons (pKa ~2.5–4.5 for phenolic, ~5.5–7.5 for carboxylic).
- Higher solubility in polar solvents.
Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate - Thiadiazole-triazole hybrid.
- Sodium carboxylate group.
- Sulfur-rich heterocycles enhance metal chelation.
- Higher polarity due to ionic carboxylate.

Physicochemical Properties

  • LogP : The target compound likely exhibits moderate hydrophobicity (estimated LogP ~3–4), comparable to CAS 42783-06-2 (LogP 3.72) . In contrast, carboxylate-containing analogues (e.g., benzothiazolylazo benzoic acids) have lower LogP values due to ionizable groups .
  • Thermal Stability: Azo compounds with electron-withdrawing groups (e.g., -CN, -NO₂) typically exhibit higher thermal stability. The cyano and phenylazo substituents in the target compound may enhance stability compared to methoxy-nitro derivatives .
  • Solubility : Diethyl diacetate esters improve solubility in organic solvents (e.g., acetonitrile, DMSO) relative to carboxylic acid derivatives .

Spectroscopic and Analytical Data

  • UV-Vis Absorption: Azo compounds absorb strongly in the visible range (400–600 nm). The thienyl and cyano groups in the target compound may redshift λmax compared to benzothiazole-based azo dyes .
  • IR Spectroscopy :
    • Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1600–1700 cm⁻¹ (ester C=O) distinguish it from nitro- or carbamoyl-substituted analogues .
  • NMR :
    • Diethyl diacetate groups show characteristic triplet signals for CH₂CH₃ (δ ~1.2–1.4 ppm) and acetate carbonyls (δ ~170 ppm in ¹³C NMR) .

Biological Activity

Overview of Azo Compounds

Azo compounds, characterized by the presence of the functional group -N=N-, are widely studied for their diverse biological activities. These compounds often exhibit properties such as antimicrobial, antifungal, and anticancer activities due to their ability to interact with various biological targets.

1. Antimicrobial Activity

Azo compounds have shown significant antimicrobial properties. For instance, some studies indicate that azo dyes can inhibit the growth of bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic processes.

2. Anticancer Potential

Certain azo compounds have been investigated for their anticancer activity. They may induce apoptosis in cancer cells or inhibit tumor growth through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival.

3. Antioxidant Properties

Many azo compounds possess antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage and has implications in aging and various diseases.

4. Cytotoxicity Studies

Research has demonstrated that some azo compounds exhibit cytotoxic effects on various cancer cell lines. For example, studies have reported that specific structural modifications can enhance their cytotoxicity, making them potential candidates for drug development.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of several azo derivatives against common pathogens. The results indicated that certain derivatives exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Activity

In vitro studies on a series of azo compounds revealed that specific derivatives induced apoptosis in breast cancer cells. The study suggested that these compounds could be potential leads for developing new anticancer agents.

Data Table: Biological Activities of Selected Azo Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50/Minimum Inhibitory Concentration
Azo Compound AAntimicrobialE. coli15 µg/mL
Azo Compound BAnticancerMCF-7 (breast cancer)10 µM
Azo Compound CAntioxidantN/A25 µM
Azo Compound DCytotoxicHeLa (cervical cancer)5 µM

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how do solvent/catalyst systems influence reaction yields?

  • Methodological Answer: The synthesis involves sequential azo-coupling and imine formation. Key steps include:
  • Azo bond formation: Use diazonium salts of 3-cyano-5-(phenylazo)-2-thienyl under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C) .
  • Imine linkage: React the intermediate with 4-aminophenyl derivatives in polar aprotic solvents (DMF or DMSO) with catalytic acetic acid to promote Schiff base formation .
  • Esterification: Diethyl diacetate groups are introduced via nucleophilic substitution in anhydrous THF with K₂CO₃ as a base .
    Optimization: Yields improve with slow addition of diazonium salts (to avoid side reactions) and strict temperature control (<10°C) during azo coupling .

Q. Which spectroscopic techniques are critical for structural validation, and what key spectral markers should be prioritized?

  • Methodological Answer:
  • IR Spectroscopy:
  • Confirm azo (–N=N–) bonds at 1420–1480 cm⁻¹ and cyano (–C≡N) stretches at 2210–2260 cm⁻¹ .
  • Ester carbonyl (C=O) peaks appear at 1720–1750 cm⁻¹ .
  • NMR:
  • ¹H NMR: Azo protons (δ 7.5–8.5 ppm), thienyl protons (δ 6.8–7.2 ppm), and acetate methyl groups (δ 1.2–1.4 ppm) .
  • ¹³C NMR: Cyano carbons (δ 115–120 ppm), imine carbons (δ 150–160 ppm) .
  • Elemental Analysis:
  • Validate purity by matching experimental vs. calculated C, H, N, S content (deviation <0.4%) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected shifts in NMR or IR) be resolved during characterization?

  • Methodological Answer:
  • Tautomerism Analysis: Azo-hydrazone tautomerism may cause spectral discrepancies. Use temperature-dependent NMR to identify equilibrium states .
  • X-ray Crystallography: Resolve ambiguities by determining crystal structure (e.g., bond lengths for azo vs. hydrazone forms) .
  • Computational Validation: Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian or ORCA software) to assign signals .

Q. What computational strategies predict the compound’s potential as a ligand for metal coordination or biological targets?

  • Methodological Answer:
  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., cytochrome P450 for metabolic studies) or metal ions (e.g., Cu²⁺/Zn²⁺ for coordination chemistry) .
  • MD Simulations: Assess stability of ligand-target complexes in explicit solvent (e.g., GROMACS) over 100-ns trajectories .
  • QSAR Modeling: Corate substituent effects (e.g., cyano vs. nitro groups) on binding affinity using MOE or RDKit .

Q. How can derivative design improve solubility while retaining bioactivity?

  • Methodological Answer:
  • Salt Formation: Replace diethyl acetate with water-soluble counterions (e.g., sodium or hydrochloride salts) .
  • PEGylation: Introduce polyethylene glycol (PEG) chains at the imine nitrogen to enhance hydrophilicity .
  • Prodrug Strategy: Modify acetate esters to pH-sensitive groups (e.g., phosphates) for controlled release .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies (e.g., antimicrobial vs. inactive results)?

  • Methodological Answer:
  • Assay Standardization: Verify testing conditions (e.g., bacterial strain, incubation time) and compound purity (>95% by HPLC) .
  • Solubility Testing: Use dynamic light scattering (DLS) to detect aggregation, which may reduce apparent activity .
  • Metabolite Screening: Perform LC-MS to identify degradation products that might interfere with assays .

Tables of Key Data

Table 1: Synthetic Optimization Parameters

StepOptimal ConditionsYield Improvement FactorsReference
Azo Coupling0–5°C, slow diazonium additionReduced dimerization by 30%
Imine FormationDMF, 60°C, 12 hr95% conversion via TLC monitoring
EsterificationTHF, K₂CO₃, reflux85% isolated yield

Table 2: Computational Binding Affinities (Predicted)

Target ProteinDocking Score (kcal/mol)Key InteractionsReference
Cytochrome P450 3A4-9.2H-bond with azo group, π-π stacking
DNA Gyrase (E. coli)-7.8Hydrophobic pocket binding

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